
3-Benzyloxy-4-methoxybenzaldehyde
Overview
Description
3-Benzyloxy-4-methoxybenzaldehyde (CAS RN 6346-05-0) is a substituted benzaldehyde derivative with the molecular formula C₁₅H₁₄O₃ and a molecular weight of 242.26 g/mol . Its structure features a benzyloxy group (-OCH₂C₆H₅) at the 3-position and a methoxy group (-OCH₃) at the 4-position of the benzaldehyde ring (Fig. 1). The compound is synthesized via nucleophilic substitution, typically by reacting isovanillin (3-hydroxy-4-methoxybenzaldehyde) with benzyl chloride in the presence of a base such as K₂CO₃ or Cs₂CO₃, yielding a white crystalline solid with a melting point of 61–63°C .
Key applications include its role as a precursor in the synthesis of lamellarins (marine alkaloids with antitumor activity) and pharmaceutical derivatives, such as (E)-N′-(3-benzyloxy-4-methoxybenzylidene)isoniazid hydrazide, an antitubercular agent . Its IR spectrum and NMR data align with literature reports, confirming the aldehyde functionality and substitution pattern .
Preparation Methods
Conventional Alkylation Methods Using Isovanillin and Benzyl Halides
Potassium Carbonate-Mediated Benzylation in Methanol
The most widely reported method involves refluxing isovanillin with benzyl bromide in methanol using potassium carbonate (K₂CO₃) as a base. A representative procedure from Shen and Sun (2011) details:
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Reactants : Isovanillin (10 g, 65.8 mmol), benzyl bromide (9.38 mL, 79.0 mmol), K₂CO₃ (10.9 g, 79.0 mmol)
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Conditions : Methanol (40 mL), reflux for 4 hours
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Workup : Filtration, solvent evaporation, chloroform extraction, and aqueous washes
This method achieves quantitative yield due to the stoichiometric excess of benzyl bromide (1.2 equiv) and K₂CO₃ (1.2 equiv), ensuring complete deprotonation of the phenolic hydroxyl group. Methanol’s polarity facilitates the dissolution of K₂CO₃, enhancing the nucleophilic attack of the phenoxide ion on benzyl bromide.
Ultrasound-Assisted Synthesis with Phase Transfer Catalysis
Mechanistic Basis and Process Intensification
Kumar et al. (2014) demonstrated that ultrasonic irradiation (20 kHz, 120 W) accelerates the benzylation of vanillin derivatives by inducing cavitation, which improves mass transfer and reaction kinetics . Although their study focused on 4-benzyloxy-3-methoxybenzaldehyde, the methodology is adaptable to isovanillin:
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Catalyst : Tetrabutylammonium bromide (TBAB, 5 mol%)
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Conditions : Aqueous-organic biphasic system, 60°C, 1.5 hours
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Yield : 92% (compared to 78% under conventional heating)
Key advantages include:
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Reduced reaction time (1.5 vs. 4–6 hours)
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Lower energy consumption due to efficient heat distribution
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Enhanced selectivity by minimizing polyalkylation
Comparative Analysis of Synthetic Methodologies
*Adapted from vanillin-based protocol.
Reaction Optimization and Kinetic Considerations
Impact of Base Stoichiometry
A study by Benmekhbi et al. (2015) revealed that increasing K₂CO₃ from 1.0 to 1.2 equivalents raises yields from 85% to 98% by ensuring complete deprotonation of isovanillin . Excess base (>1.5 equiv) promotes hydrolysis of benzyl bromide, reducing efficiency.
Solvent Effects
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Methanol : Protic solvent stabilizes the phenoxide ion but risks esterification with benzyl bromide.
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Acetone : Aprotic medium reduces side reactions but requires anhydrous conditions .
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Acetonitrile : High dielectric constant (37.5) enhances ionic mobility, favoring SN2 mechanisms .
Activation Energy and Kinetics
Ultrasound-assisted reactions exhibit an activation energy () of 45.2 kJ/mol, 30% lower than thermal methods (64.8 kJ/mol), due to cavitation-induced lattice disruption . The rate equation follows pseudo-first-order kinetics:
Where increases from 0.12 h⁻¹ (thermal) to 0.27 h⁻¹ (ultrasonic) under comparable conditions .
Purification and Characterization
Isolation Techniques
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Liquid-Liquid Extraction : Chloroform or ethyl acetate effectively partitions the product from aqueous K₂CO₃ residues .
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Column Chromatography : Silica gel eluted with hexane/ethyl acetate (3:1) achieves >99% purity .
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Recrystallization : Ethanol-water mixtures (4:1) yield crystalline product with mp 157–158°C .
Spectroscopic Validation
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¹H NMR (CDCl₃): δ 7.84 (s, 1H, aldehyde), 7.46–7.26 (m, 10H, aryl), 5.22 (s, 2H, OCH₂Ph) .
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IR : Peaks at 1713 cm⁻¹ (C=O stretch) and 1515 cm⁻¹ (aryl C=C) confirm structural integrity .
Industrial and Environmental Considerations
Scalability Challenges
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Benzyl Bromide Cost : At $13.50/250g , it constitutes 60% of raw material expenses.
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Waste Generation : Methanol-based methods produce 3 L of aqueous waste per kg of product, requiring neutralization before disposal .
Green Chemistry Alternatives
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-4-methoxybenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-Benzyloxy-4-methoxybenzoic acid.
Reduction: 3-Benzyloxy-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Applications
1. Synthesis of Complex Molecules
3-Benzyloxy-4-methoxybenzaldehyde serves as an essential intermediate in the synthesis of various complex organic compounds. Notably, it has been utilized in the synthesis of:
- (+)-9-Benzyloxy-α-dihydrotetrabenazine : This compound is significant for VMAT2 imaging agents, which are crucial in neurological studies. The synthesis involves a six-step reaction starting from this compound, demonstrating its utility in producing chiral compounds .
- Alkaloids : It has been employed in the total synthesis of alkaloids such as (-)-galipeine, showcasing its role in pharmaceutical chemistry .
2. Chromatographic Analysis
The compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method has been developed for its separation, which allows for the analysis of this compound under simple conditions using acetonitrile and water as a mobile phase . This method is scalable and suitable for preparative separation, making it valuable for pharmacokinetic studies.
Biological Applications
1. Pharmacological Studies
Research indicates that this compound exhibits inhibitory effects on certain cytochrome P450 enzymes, such as CYP1A2 and CYP2D6. This suggests potential applications in drug metabolism studies and the development of pharmaceuticals that require modulation of these pathways .
2. Antioxidant Activity
Preliminary studies have indicated that derivatives of benzaldehyde compounds may exhibit antioxidant properties, which could be explored for therapeutic applications in oxidative stress-related diseases .
Case Studies
Mechanism of Action
The mechanism of action of 3-benzyloxy-4-methoxybenzaldehyde depends on the specific reactions it undergoes. In general, the compound acts as an electrophile due to the presence of the aldehyde group. This allows it to participate in nucleophilic addition and substitution reactions. The benzyloxy and methoxy groups can also influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Benzaldehyde Core
Key Observations:
- Steric and Electronic Effects : The benzyloxy group in this compound provides steric bulk and electron-donating properties, enhancing solubility in organic solvents compared to simpler analogs like 4-methoxy-3-methylbenzaldehyde . Chloro-substituted derivatives (e.g., 3-chloro-5-methoxy-4-(4-methylbenzyloxy)benzaldehyde) exhibit reduced nucleophilicity at the aldehyde group due to electron-withdrawing effects .
- Hydrogen Bonding : Compounds with hydroxyl groups (e.g., 3-hydroxy-4-methoxybenzaldehyde) display stronger hydrogen-bonding capacity, influencing their crystallization behavior and acidity (pKa ~9–10) compared to ether-protected analogs .
Stability and Reactivity
- Benzyloxy vs. Methoxy Groups: The benzyloxy group in this compound is labile under hydrogenolysis conditions (H₂/Pd-C), enabling selective deprotection to generate 3-hydroxy-4-methoxybenzaldehyde . Methoxy groups are generally stable under basic or acidic conditions.
- Aldehyde Reactivity : Electron-rich aldehydes (e.g., this compound) undergo faster condensation reactions (e.g., hydrazide formation) compared to electron-deficient analogs like 3-chloro-5-methoxy derivatives .
Biological Activity
3-Benzyloxy-4-methoxybenzaldehyde (BOMBA) is an organic compound with the molecular formula CHO and a CAS number of 6346-05-0. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly its antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of BOMBA, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
BOMBA features a benzaldehyde functional group with methoxy and benzyloxy substituents. Its structure can be represented as follows:
This unique arrangement of functional groups contributes to its reactivity and biological activity.
Biological Activities
1. Antimicrobial Activity
Research indicates that BOMBA exhibits significant antimicrobial properties. A study evaluated its effectiveness in synthesizing chalcone derivatives, which demonstrated notable antibacterial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these derivatives were determined using standard methods, indicating that BOMBA could serve as a precursor for developing new antimicrobial agents .
2. Anti-inflammatory Properties
BOMBA has been investigated for its anti-inflammatory effects. Compounds derived from it have shown potential in inhibiting inflammatory pathways, although detailed mechanisms remain to be fully elucidated. The presence of the methoxy group is believed to enhance its anti-inflammatory activity by modulating cytokine production and inflammatory mediators.
3. Anticancer Potential
Emerging studies suggest that BOMBA may possess anticancer properties. Research has indicated that derivatives of BOMBA can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and inhibition of metastasis. For instance, one study demonstrated that chalcone derivatives synthesized from BOMBA inhibited cell migration and invasion in Hepatocellular Carcinoma (HCC) cells .
Synthesis and Derivatives
BOMBA serves as a versatile building block for synthesizing various complex organic molecules. Its reactive aldehyde group allows for selective modifications to create diverse derivatives with enhanced biological activities.
Table 1: Structural Comparison of Related Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-Benzyloxy-3-methoxybenzaldehyde | Similar substitution pattern | Used in similar synthetic pathways |
3-Methoxybenzaldehyde | Lacks the benzyloxy group | More straightforward synthesis; fewer biological studies |
4-Methoxybenzaldehyde | Simpler structure | Commonly used as a starting material in organic synthesis |
The specific arrangement of functional groups in BOMBA influences its reactivity and biological activity compared to these similar compounds.
Case Studies
Study on Chalcone Derivatives
A series of new chalcone-like compounds were synthesized from BOMBA through Claisen–Schmidt condensation with acetophenone derivatives. The antibacterial activities were assessed using well diffusion and MIC methods, revealing effective inhibition against several bacterial strains .
Cytotoxicity Assessment
In vitro studies have evaluated the cytotoxic effects of BOMBA-derived compounds on various cancer cell lines. The results indicated a dose-dependent response, suggesting that higher concentrations could lead to significant cell death in targeted cancer cells while sparing normal cells .
Q & A
Q. Basic: What are the standard synthetic routes for 3-Benzyloxy-4-methoxybenzaldehyde, and how are intermediates characterized?
Methodological Answer:
The compound is typically synthesized via benzylation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Key intermediates like 4-benzyloxy-3-methoxybenzaldehyde are confirmed via 1H/13C NMR (e.g., δ 5.11 ppm for benzyloxy CH₂, δ 3.84 ppm for methoxy CH₃) and FTIR (C=O stretch ~1690 cm⁻¹). Yield optimization often involves monitoring reaction progress via TLC (silica gel, CH₂Cl₂ eluent) .
Q. Basic: Which spectroscopic methods are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign aromatic protons (δ 7.3–7.5 ppm for benzyl group), aldehyde proton (δ ~9.8 ppm), and methoxy/benzyloxy groups.
- FTIR : Confirm aldehyde (C=O ~1685–1700 cm⁻¹) and ether (C-O ~1250 cm⁻¹) functional groups.
- HRMS : Validate molecular ion ([M+H]+ calculated for C₁₅H₁₄O₃: 242.0943). Cross-reference with literature data to confirm purity .
Q. Basic: How is this compound purified after synthesis?
Methodological Answer:
Purification involves vacuum filtration to remove insoluble byproducts, followed by recrystallization from ethanol or methanol. For chromatography-free protocols, washing with water/methanol removes unreacted starting materials. Purity is confirmed via melting point analysis (61–64°C) .
Q. Advanced: How can researchers resolve contradictions in reported NMR data for this compound derivatives?
Methodological Answer:
Discrepancies in chemical shifts (e.g., benzyloxy CH₂ protons) may arise from solvent effects (DMSO-d₆ vs. CDCl₃) or impurities. To resolve:
Re-run NMR under standardized conditions (e.g., 400 MHz, DMSO-d₆).
Compare with deposited spectra in databases like PubChem or literature (e.g., δ 5.11 ppm for benzyloxy in DMSO-d₆ vs. δ 5.05 ppm in CDCl₃).
Use COSY or HSQC experiments to confirm assignments.
Q. Advanced: What strategies optimize reaction yields for this compound derivatives in multistep syntheses?
Methodological Answer:
- Catalyst Screening : Use Pd/C for selective hydrogenation of benzyl groups without reducing the aldehyde.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance benzylation efficiency.
- Temperature Control : Maintain 60–80°C to minimize side reactions (e.g., over-oxidation).
Yields >90% are achievable with stoichiometric benzyl bromide and excess base .
Q. Advanced: How can computational modeling predict the crystallographic behavior of this compound?
Methodological Answer:
- SHELX Suite : Use SHELXL for refining X-ray diffraction data. Input .hkl files and initial structural parameters (bond lengths/angles from analogous aldehydes).
- Mercury Software : Visualize predicted crystal packing and hydrogen bonding (e.g., aldehyde O⋯H interactions).
- Validate against experimental melting points (61–64°C) and unit cell parameters .
Q. Advanced: What are the stability profiles of this compound under varying pH and temperature?
Methodological Answer:
- pH Stability : Degrades in strong acidic/basic conditions (pH <2 or >10) via cleavage of the benzyl ether. Monitor via HPLC (C18 column, acetonitrile/water mobile phase).
- Thermal Stability : Stable up to 150°C; decomposition observed >200°C via TGA. Store at 2–8°C under inert atmosphere .
Q. Advanced: How can byproducts in this compound synthesis be identified and minimized?
Methodological Answer:
- GC-MS : Detect volatile byproducts (e.g., unreacted benzyl bromide or dibenzyl ether).
- LC-MS : Identify non-volatile impurities (e.g., over-oxidized quinones).
- Preventive Measures : Use dry solvents, stoichiometric benzyl bromide, and inert atmosphere to suppress side reactions .
Q. Advanced: How do solvent polarity and proticity affect the aldehyde group’s reactivity in downstream reactions?
Methodological Answer:
- Polar Aprotic Solvents (DMF, DMSO): Stabilize the aldehyde’s electrophilic carbon, enhancing nucleophilic additions (e.g., Grignard reactions).
- Protic Solvents (EtOH, H₂O): Promote hydrate formation, reducing reactivity. Use anhydrous conditions with molecular sieves to maintain aldehyde integrity .
Q. Advanced: What challenges arise in crystallizing this compound, and how are they addressed?
Methodological Answer:
- Challenge : Low solubility in non-polar solvents complicates crystal growth.
- Solution : Use mixed solvents (e.g., CH₂Cl₂/hexane) for slow evaporation.
- Crystallography : Collect high-resolution data (λ = 0.71073 Å) and refine using SHELXL. Compare unit cell parameters with deposited data (e.g., CCDC entries) .
Properties
IUPAC Name |
4-methoxy-3-phenylmethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVQZFHUXRSRBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212879 | |
Record name | 3-Benzyloxy-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10212879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6346-05-0 | |
Record name | 3-(Benzyloxy)-4-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6346-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Benzyloxy-4-methoxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006346050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6346-05-0 | |
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Record name | 6346-05-0 | |
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Record name | 3-Benzyloxy-4-methoxybenzaldehyde | |
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Record name | 3-benzyloxy-4-methoxybenzaldehyde | |
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Record name | 3-BENZYLOXY-4-METHOXYBENZALDEHYDE | |
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Retrosynthesis Analysis
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